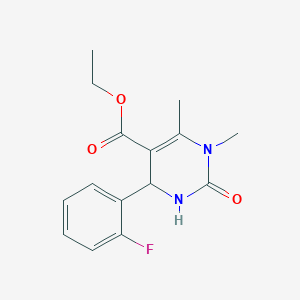

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Description

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a three-component condensation of an aldehyde, β-ketoester, and urea/thiourea . This compound features a 2-fluorophenyl substituent at position 4, methyl groups at positions 1 and 6, and an ethyl ester at position 3. Fluorine’s electronegativity and small atomic radius enhance metabolic stability and influence molecular interactions, making this compound pharmacologically relevant . Its crystal structure reveals a sofa conformation of the pyrimidine ring and axial positioning of the fluorophenyl group, with intermolecular N–H···S hydrogen bonds stabilizing the lattice .

Properties

IUPAC Name |

ethyl 6-(2-fluorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-4-21-14(19)12-9(2)18(3)15(20)17-13(12)10-7-5-6-8-11(10)16/h5-8,13H,4H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUWXQQQRHNYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions usually require a solvent such as ethanol or methanol, and an acid catalyst like hydrochloric acid or p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The ethyl ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid, under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride, typically in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid, often in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can be converted to its corresponding carboxylic acid derivative.

Reduction: The reduction product is a dihydropyrimidine derivative.

Substitution: Substitution reactions can lead to various halogenated or nitro-substituted derivatives.

Scientific Research Applications

Anti-inflammatory Effects

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has demonstrated notable anti-inflammatory properties. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-2. For instance:

- In vitro studies have shown that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of pyrimidine derivatives. This compound and its analogs have been evaluated for their cytotoxicity against various cancer cell lines. The results suggest promising activity that warrants further investigation into their mechanisms of action.

Case Study 1: Anti-inflammatory Activity Assessment

In a controlled study evaluating the anti-inflammatory activity of several pyrimidine derivatives including this compound:

| Compound | COX-2 Inhibition (IC50 μM) | Reference |

|---|---|---|

| Compound A | 0.04 ± 0.01 | |

| Ethyl 4-(2-fluorophenyl)-1,6-dimethyl | Comparable to celecoxib | |

| Compound B | 0.04 ± 0.02 |

This study underscores the compound's potential as an anti-inflammatory agent.

Case Study 2: Synthesis and Characterization

A study focused on the synthesis of this compound utilized green chemistry principles to achieve high yields with reduced environmental impact. The synthesis involved a novel catalytic approach that enhanced the reaction efficiency .

Mechanism of Action

The mechanism by which Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

A. Aryl Substituent Variations

B. Functional Group Variations

C. Heterocyclic Modifications

Pharmacological and Physicochemical Properties

Fluorine’s presence correlates with improved pharmacokinetic profiles, while methoxy groups enhance solubility but reduce electrophilicity .

Biological Activity

Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 313391-66-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₇FN₂O₃

- Molecular Weight : 292.31 g/mol

- Melting Point : 157–159 °C

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1.

- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis.

- Findings : this compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound:

- Mechanism : It is believed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Case Study : Experimental models of neurodegeneration showed that the compound could significantly reduce neuronal cell death induced by oxidative stressors .

Summary of Research Findings

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis | Decreased viability in various cancer cell lines |

| Antimicrobial | Disrupts cell wall synthesis | Effective against Staphylococcus aureus |

| Neuroprotective | Modulates neurotransmitter levels | Reduced neuronal death in oxidative stress models |

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-(2-fluorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate?

The compound is typically synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

- 2-fluorobenzaldehyde (aromatic aldehyde),

- ethyl acetoacetate (β-ketoester),

- urea or thiourea (urea derivative),

- an acid catalyst (e.g., H₃BO₃ in glacial acetic acid).

Q. Methodology :

- Reactants are heated at 100°C for 2 hours in glacial acetic acid, followed by cooling and precipitation in ice water .

- Recrystallization from ethanol yields the pure product (~70% yield). Modifications to the aryl aldehyde substituent (e.g., 2-fluorophenyl vs. 2-chlorophenyl) require adjustments in reaction time or catalyst loading to optimize yields .

Q. Key Data :

| Component | Role | Example Conditions |

|---|---|---|

| 2-fluorobenzaldehyde | Aromatic aldehyde | 3 mmol |

| Ethyl acetoacetate | β-ketoester | 3 mmol |

| Urea | Cyclocondensing agent | 3.6 mmol |

| H₃BO₃ | Catalyst | 0.6 mmol |

| Solvent | Reaction medium | Glacial acetic acid (10 mL) |

Q. How is the stereochemistry and crystal structure of this compound confirmed?

X-ray crystallography is the gold standard for structural elucidation. Key steps include:

Q. Structural Insights :

- The 2-fluorophenyl group adopts a pseudoaxial conformation due to steric and electronic effects.

- Intramolecular hydrogen bonds (N–H···O) stabilize the tetrahydropyrimidine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields when substituting the aryl group in the Biginelli synthesis?

Substituent effects on the aryl aldehyde significantly impact yields:

- Electron-withdrawing groups (e.g., -F) enhance electrophilicity but may slow cyclization.

- Steric hindrance from ortho-substituents (e.g., 2-fluorophenyl) reduces yields compared to para-substituted analogs.

Q. Methodological Adjustments :

Q. Contradictions :

Q. How should researchers resolve discrepancies between experimental NMR data and computational predictions?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions .

Q. Resolution Strategies :

Q. What strategies ensure regioselectivity in the Biginelli reaction for similar tetrahydropyrimidine derivatives?

Regioselectivity is controlled by:

- Catalyst choice : Lewis acids (e.g., FeCl₃) favor N1-alkylation, while protic acids (e.g., HCl) promote C5-carboxylate formation.

- Solvent polarity : Polar solvents (acetic acid) stabilize the zwitterionic intermediate, directing regioselectivity .

Q. Case Study :

Q. How can computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculations provide insights into:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for derivatization.

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity toward electrophiles/nucleophiles.

Q. Example :

Q. What experimental and analytical techniques are recommended for assessing purity and stability?

Q. How can researchers design derivatives of this compound for biological activity screening?

Derivatization Strategies :

- C5-carboxylate modification : Replace ethyl ester with amides to enhance bioavailability.

- Fluorophenyl substitution : Introduce electron-donating groups (e.g., -OCH₃) to modulate lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.